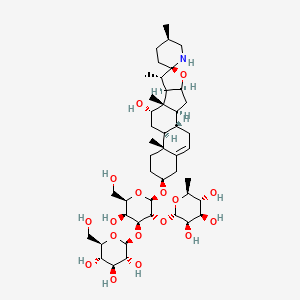

Robeneoside B

説明

Robeneoside B is a triterpenoid glycoside, structurally characterized by a triterpene aglycone core linked to one or more sugar moieties. Triterpenoid glycosides are typically derived from botanical sources and exhibit diverse bioactivities, including anti-inflammatory, anticancer, and immunomodulatory properties .

This compound is hypothesized to share similarities with Rubelloside B, which has a molecular formula of C₄₂H₆₆O₁₄ and a molecular weight of 794.976 g/mol. These compounds are often isolated using chromatographic techniques like HPLC-DAD or HPLC-ELSD and are identified via mass spectrometry and NMR . Their poor water solubility, a common challenge for triterpenoids, necessitates formulation strategies to enhance bioavailability for pharmacological testing .

特性

分子式 |

C45H73NO17 |

|---|---|

分子量 |

900.1 g/mol |

IUPAC名 |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8R,9S,10S,12S,13R,16S)-10-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C45H73NO17/c1-18-8-11-45(46-15-18)19(2)30-26(63-45)13-25-23-7-6-21-12-22(9-10-43(21,4)24(23)14-29(49)44(25,30)5)58-42-39(62-40-36(55)34(53)31(50)20(3)57-40)38(33(52)28(17-48)60-42)61-41-37(56)35(54)32(51)27(16-47)59-41/h6,18-20,22-42,46-56H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28-,29+,30+,31+,32-,33+,34-,35+,36-,37-,38+,39-,40+,41+,42-,43+,44-,45-/m1/s1 |

InChIキー |

CZFRCHHNOGJLJQ-XVAJNWQBSA-N |

異性体SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)O)C)C)NC1 |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(CC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)O)C)C)NC1 |

同義語 |

robeneoside B |

製品の起源 |

United States |

類似化合物との比較

Table 1: Comparative Analysis of Robeneoside B and Analogous Triterpenoid Glycosides

| Property | This compound (Hypothetical) | Rubelloside B | Asiaticoside 1 |

|---|---|---|---|

| Molecular Formula | C₄₈H₇₈O₁₈ (estimated) | C₄₂H₆₆O₁₄ | C₄₈H₇₈O₁₈ |

| Molecular Weight | ~950 g/mol | 794.976 g/mol | 959.12 g/mol |

| Botanical Source | Unspecified plant species | Unspecified plant species | Centella asiatica |

| Biological Activities | Anti-inflammatory, anticancer (predicted) | Anticancer, immunomodulatory | Wound healing, antioxidant |

| Solubility | Low (aqueous) | Low (aqueous) | Moderate (aqueous) |

| Analytical Methods | HPLC-ELSD, NMR, MS | HPLC-DAD/ELSD, NMR, MS | HPLC-UV, NMR, MS |

Glycosylation Patterns

Glycosylation significantly influences bioactivity and solubility. This compound’s hypothetical sugar moieties (e.g., glucose, rhamnose) may differ from Rubelloside B’s, altering receptor binding and metabolic stability. Tools like GlycoBase and autoGU facilitate glycan profiling, enabling precise comparisons of glycosylation sites and sugar compositions .

Pharmacological Profiles

- Anti-inflammatory Activity: While Rubelloside B’s immunomodulatory effects are documented , this compound’s efficacy in COX-2 inhibition (akin to NSAIDs like celecoxib) remains speculative. Structural differences in the aglycone core could modulate cyclooxygenase affinity .

- Anticancer Potential: Triterpenoid glycosides often target apoptosis pathways. Rubelloside B’s cytotoxicity in cancer cell lines suggests this compound may share similar mechanisms, albeit with potency variations due to glycosylation .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and characterizing Robeneoside B from natural sources?

- Methodological Answer : Use column chromatography (e.g., silica gel, Sephadex LH-20) for preliminary separation, followed by HPLC or LC-MS for purification. Structural elucidation requires NMR (¹H, ¹³C, 2D techniques like COSY, HSQC) and high-resolution mass spectrometry (HR-MS). Validate purity via HPLC with UV/RI detection and compare spectral data to existing literature .

- Data Considerations : Include retention times, solvent gradients, and spectral peaks in supplementary materials. For novel compounds, provide full characterization data (e.g., melting points, optical rotation) .

Q. How should researchers design initial bioactivity assays for this compound?

- Methodological Answer : Apply the P-E/I-C-O framework :

- Population (P): Target cell lines or enzyme systems (e.g., cancer cells, inflammatory markers).

- Exposure/Intervention (E/I): Dose-response studies (e.g., 0.1–100 µM this compound).

- Comparison (C): Positive controls (e.g., cisplatin for cytotoxicity) and solvent controls.

- Outcome (O): Quantify IC₅₀ values, apoptosis markers, or enzyme inhibition rates.

- Use triplicate experiments and report statistical significance (p < 0.05) .

Q. What strategies ensure a comprehensive literature review on this compound’s reported properties?

- Methodological Answer :

- Databases : Prioritize PubMed, SciFinder, and Web of Science. Avoid non-peer-reviewed platforms.

- Search Terms : Combine “this compound” with keywords like “biosynthesis,” “pharmacokinetics,” or “structure-activity relationship.”

- Gap Analysis : Tabulate conflicting results (e.g., bioactivity in different cell lines) to identify understudied areas .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

- Methodological Answer :

- Replication : Standardize assay conditions (e.g., cell culture media, incubation time).

- Meta-Analysis : Pool data from multiple studies to calculate effect sizes and heterogeneity (e.g., I² statistic).

- Mechanistic Validation : Use knockdown models (e.g., siRNA) to confirm target engagement .

- Data Presentation : Include forest plots for meta-analyses and dose-response curves with confidence intervals .

Q. What experimental designs are suitable for elucidating this compound’s mechanism of action?

- Methodological Answer :

- Omics Approaches : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways.

- Binding Assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for affinity measurements.

- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to predict protein-ligand interactions. Validate with mutagenesis studies .

Q. How can researchers evaluate this compound’s comparative efficacy against structurally analogous compounds?

- Methodological Answer :

- SAR Analysis : Tabulate substituent effects on bioactivity (e.g., hydroxylation vs. glycosylation).

- Cluster Analysis : Group compounds by structural features and correlate with activity trends.

- In Vivo Validation : Use murine models to compare pharmacokinetic parameters (e.g., bioavailability, half-life) .

Q. What methodologies validate this compound’s synergistic effects with other bioactive compounds?

- Methodological Answer :

- Combination Index (CI) : Calculate via the Chou-Talalay method using CompuSyn software.

- Isobolograms : Plot dose pairs to visualize synergy/additivity.

- Pathway Analysis : Use KEGG or GO enrichment to identify overlapping targets .

Q. How should computational modeling be integrated into this compound research?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or pkCSM to estimate absorption, toxicity, and metabolic stability.

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess binding stability.

- Validation : Cross-check predictions with in vitro CYP450 inhibition assays .

Guidance for Data Reporting and Validation

- Contradictory Data : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize replication studies .

- Experimental Reproducibility : Document protocols in line with ARRIVE guidelines (e.g., sample size justification, randomization) .

- Ethical Compliance : For in vivo studies, include IACUC approval codes and anesthesia protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。